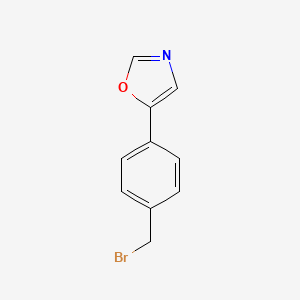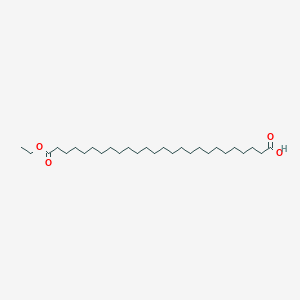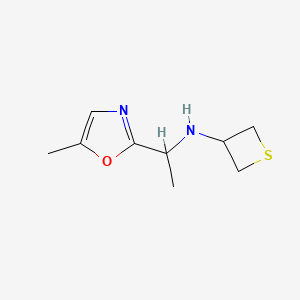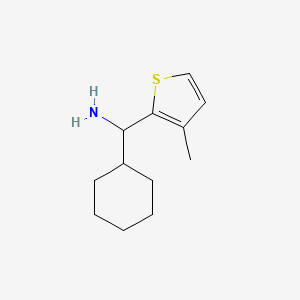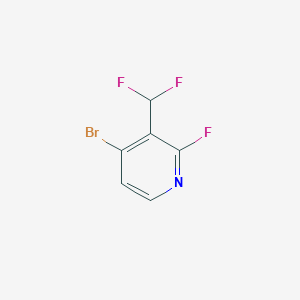![molecular formula C8H6BrN3O2 B12952618 2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromomethyl group at the 2-position and a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole typically involves the bromination of a suitable precursor. One common method is to start with 6-nitro-1H-benzo[d]imidazole and introduce the bromomethyl group via a bromination reaction using hydrobromic acid in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reductants like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazoles with various functional groups replacing the bromomethyl group.
Reduction: 2-(Aminomethyl)-6-nitro-1H-benzo[d]imidazole.
Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and bromomethyl substitutions on biological activity and molecular interactions.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)imidazole: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitro-1H-benzo[d]imidazole: Lacks the bromomethyl group, reducing its potential for nucleophilic substitution reactions.
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and biological activity.
Uniqueness
2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11) |
Clave InChI |
RKJXEOMXZKRLEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




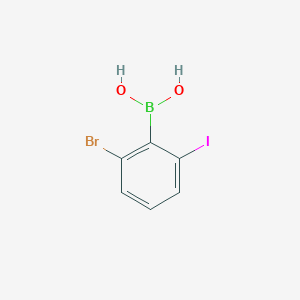
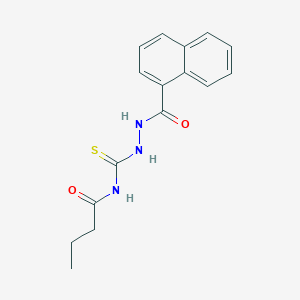

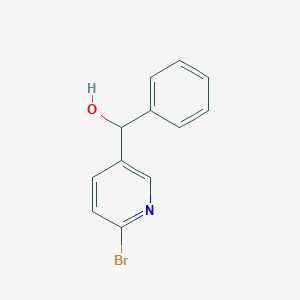

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

